molecular formula C20H18ClN5O B2791597 3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893930-75-1

3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2791597
CAS No.: 893930-75-1
M. Wt: 379.85
InChI Key: YETKULCUCSXMKH-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core with a 3-chloro-4-methylphenyl group at position 3 and a 2,5-dimethylbenzyl substituent at position 4. This structure confers unique electronic and steric properties, influencing its pharmacological and physicochemical behavior.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-12-4-5-13(2)15(8-12)10-25-11-22-19-18(20(25)27)23-24-26(19)16-7-6-14(3)17(21)9-16/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETKULCUCSXMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds.

    Substitution Reactions: The chloro, methyl, and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents and alkylating reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to 3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in tumor growth and metastasis.
  • Case Study : A derivative was tested against breast cancer cells and exhibited a dose-dependent reduction in cell viability.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Triazolopyrimidines are known to possess broad-spectrum activity against bacteria and fungi.

  • Research Findings : Studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Application : These properties make it a candidate for developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Effects

Compounds in this class have shown promise as anti-inflammatory agents.

  • Mechanism : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Case Study : In vitro studies indicated a reduction in the secretion of TNF-alpha and IL-6 in macrophages treated with similar triazolopyrimidine derivatives.

Data Table of Applications

Application TypeMechanism of ActionExample Findings
Antitumor ActivityInhibition of tumor cell proliferationDose-dependent reduction in breast cancer cell viability
Antimicrobial PropertiesInhibition of bacterial and fungal growthEffective against both Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsModulation of inflammatory cytokine secretionReduced TNF-alpha and IL-6 levels in treated macrophages

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound’s substituents differ from analogs in position, halogenation, and alkyl/aryl groups. Key comparisons include:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Structural Features
Target Compound 3-chloro-4-methylphenyl 2,5-dimethylbenzyl Chlorine and methyl groups enhance lipophilicity; dimethylbenzyl increases steric bulk.
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one 2-chlorobenzyl 2,4-difluorobenzyl Fluorine atoms improve metabolic stability; ortho-substitution reduces planarity.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one Phenyl 4-chlorophenoxy + isopropyl Phenoxy group introduces polarity; isopropyl enhances steric hindrance.
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-thiazolo[4,5-d]pyrimidin-7-one Phenyl Ethyl + thioether-linked p-tolyl group Thioether and carbonyl groups modulate electronic properties.

Key Observations :

  • Halogenation : Chlorine at position 3 (target compound) vs. 2-chloro () alters steric and electronic profiles. Chlorine’s electron-withdrawing effect may enhance binding affinity in pharmacological targets .
  • Aryl vs. Alkyl Groups: The target compound’s 2,5-dimethylbenzyl group at position 6 contrasts with ’s isopropyl and chlorophenoxy substituents, which may reduce solubility but improve membrane permeability .

Spectroscopic and Crystallographic Data

Infrared Spectroscopy (IR):
  • Target Compound : Expected C=O stretch ~1670–1680 cm⁻¹ (based on analogs) .
  • Analog () : C=O at 1680 cm⁻¹; OH stretch at 3433 cm⁻¹ .
  • Analog (): Coplanar triazolopyrimidinone core (deviation <0.021 Å), enhancing conjugation and stability .
Nuclear Magnetic Resonance (NMR):
  • Analog () : Methyl groups resonate at δ 2.35–2.41 ppm; aromatic protons at δ 6.97–8.12 ppm .
  • Analog (): Isopropyl protons at δ 1.4–3.1 ppm; chlorophenoxy aromatic signals at δ 6.8–7.3 ppm .
X-ray Crystallography:

    Biological Activity

    The compound 3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications in medicinal chemistry.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of various triazolo-pyrimidine derivatives. Specifically, the synthesized compound demonstrated significant cytotoxicity against several cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

    • Cytotoxicity Testing
      • The compound was tested for cytotoxic effects using the MTT assay.
      • Results indicated that it exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
      • For instance, the IC50 values for MCF-7 cells were reported at approximately 3.12 µg/ml , closely matching that of doxorubicin at 2.90 µg/ml .
    • Mechanism of Action
      • The mechanism by which this compound exerts its anticancer effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
      • Molecular docking studies revealed good binding affinities to key targets involved in cancer cell growth pathways .

    Other Biological Activities

    In addition to its anticancer properties, derivatives of triazolo-pyrimidines have been explored for other biological activities:

    • Antiviral Activity : Some related compounds have shown efficacy against viral infections by inhibiting viral replication .
    • Anti-inflammatory Effects : Certain triazole derivatives are noted for their anti-inflammatory properties, which may contribute to their overall therapeutic potential.

    Case Study: Anticancer Screening

    A study conducted on a series of [1,2,3]triazolo[4,5-d]pyrimidin-7-one derivatives demonstrated that modifications at the N3 position significantly influenced anticancer activity. The following table summarizes the findings:

    Compound IDCell LineIC50 (µg/ml)Comparison to Doxorubicin
    Compound 2A5495.60 ± 1.22Less potent
    Compound 3MCF-73.12 ± 0.76Comparable
    Compound 9HCT1164.50 ± 1.50Comparable
    DoxorubicinMCF-72.90 ± 0.27Standard

    This study highlighted that compounds with specific substitutions showed enhanced potency against certain cancer cell lines .

    Molecular Docking Studies

    Molecular docking simulations indicated that the compound effectively binds to targets associated with cancer progression. Key interactions were noted with amino acid residues critical for enzymatic activity in cancer cells .

    Q & A

    Q. What are the key synthetic pathways for preparing triazolopyrimidine derivatives like the target compound?

    Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of substituted pyrazole or pyrimidine precursors. For example:

    • Step 1: React a chlorophenyl-substituted aldehyde (e.g., 3-chloro-4-methylbenzaldehyde) with triazole derivatives under acidic conditions to form the fused triazolopyrimidine core .
    • Step 2: Introduce the (2,5-dimethylphenyl)methyl group via alkylation or nucleophilic substitution. Catalysts like Pd/C or bases (e.g., K₂CO₃) may be used to improve regioselectivity .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

    Q. How is the molecular structure of this compound validated?

    Methodological Answer: Structural confirmation relies on:

    • Spectroscopy: ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
    • Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
    • X-ray Crystallography: Single-crystal analysis provides bond lengths/angles and confirms coplanarity of the triazolopyrimidine core (deviation <0.02 Å) .

    Q. What preliminary biological assays are recommended for evaluating its bioactivity?

    Methodological Answer: Initial screening includes:

    • Enzyme Inhibition Assays: Test against kinases or proteases at varying concentrations (1–100 µM) using fluorescence-based protocols .
    • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Antimicrobial Testing: Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to address low yields during alkylation steps?

    Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

    • Temperature Control: Slow addition of reagents at 0–5°C to minimize dimerization .
    • Catalyst Screening: Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling improves regioselectivity in challenging substitutions .
    • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

    Q. What computational methods are used to predict binding modes with biological targets?

    Methodological Answer:

    • Docking Studies (AutoDock Vina): Dock the compound into target protein pockets (e.g., EGFR kinase) using PDB structures. Adjust scoring functions to account for halogen bonding (Cl, F interactions) .
    • MD Simulations (GROMACS): Run 100-ns simulations to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
    • DFT Calculations (B3LYP/6-311G(d,p)): Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity prediction .

    Q. How can contradictory NMR and X-ray data be resolved during structural analysis?

    Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism). Resolve via:

    • Variable-Temperature NMR: Detect slow-exchange protons (e.g., NH groups) by acquiring spectra at 25°C and −40°C .
    • Complementary Techniques: Compare X-H bond distances from X-ray data with DFT-optimized geometries to identify dominant tautomers .
    • 2D NOESY: Identify spatial proximities between substituents to validate static vs. dynamic conformations .

    Additional FAQs

    Q. What strategies mitigate decomposition during storage of triazolopyrimidine derivatives?

    Methodological Answer:

    • Lyophilization: Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .
    • Light Protection: Use amber vials to avoid photodegradation of the triazole ring .

    Q. How does substituent variation (e.g., Cl vs. F) impact biological activity?

    Methodological Answer:

    • Electron-Withdrawing Groups (Cl): Enhance binding to hydrophobic pockets (e.g., logP increases by 0.5 units) .
    • Fluorine Substitution: Improves metabolic stability (t₁/₂ increases 2-fold in microsomal assays) .

    Q. What advanced spectroscopic techniques characterize π-π stacking in the solid state?

    Methodological Answer:

    • SCXRD: Measure interplanar distances (<3.5 Å indicates stacking) .
    • Solid-State NMR: ¹³C CP/MAS to detect anisotropic shifts from aromatic interactions .

    Q. How are in vivo pharmacokinetic properties optimized for this compound?

    Methodological Answer:

    • Prodrug Design: Introduce ester groups at the pyrimidine N-position to enhance solubility (e.g., phosphate prodrugs) .
    • Metabolic Stability Assays: Use liver microsomes (human/rat) to identify cytochrome P450 liabilities .

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